4-(4-Ethylanilino)-4-oxo-2-butenoic acid 4-(4-Ethylanilino)-4-oxo-2-butenoic acid
Brand Name: Vulcanchem
CAS No.: 324067-34-7
VCID: VC1975186
InChI: InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
SMILES: CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

4-(4-Ethylanilino)-4-oxo-2-butenoic acid

CAS No.: 324067-34-7

Cat. No.: VC1975186

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethylanilino)-4-oxo-2-butenoic acid - 324067-34-7

Specification

CAS No. 324067-34-7
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 4-(4-ethylanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key GYUHORVVZJAIKQ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O

Introduction

Chemical Identity and Basic Properties

4-(4-Ethylanilino)-4-oxo-2-butenoic acid (CAS No. 324067-34-7) is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound belongs to the broader family of 4-oxo-2-butenoic acids, which have attracted significant attention in medicinal chemistry and organic synthesis. The IUPAC name for this compound is 4-(4-ethylanilino)-4-oxobut-2-enoic acid, though it is also known by several synonyms including 4-((4-Ethylphenyl)amino)-4-oxobut-2-enoic acid and 3-(N-(4-ethylphenyl)carbamoyl)prop-2-enoic acid .

Structural Characteristics

The chemical structure of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid features a 4-ethylaniline moiety connected to a 4-oxo-2-butenoic acid backbone. The compound contains several key functional groups:

  • A carboxylic acid group (-COOH)

  • An α,β-unsaturated carbonyl system

  • An amide linkage connecting the aniline to the butenoic acid

  • An ethyl-substituted phenyl ring

The standard InChI representation of this compound is:
InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16)

Physical and Chemical Properties

PropertyValueReference
Molecular Weight219.24 g/mol
Physical StateSolid
XLogP31.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
TPSA (Topological Polar Surface Area)66.4

The compound typically exists as a solid at standard temperature and pressure. Its moderate LogP value (1.9) indicates a balance between hydrophilicity and lipophilicity, suggesting potential to penetrate biological membranes while maintaining reasonable aqueous solubility .

Synthesis Methods

Several synthetic approaches can be employed for the preparation of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid and related derivatives. Among these, the aldol condensation has emerged as a particularly versatile method.

Microwave-Assisted Aldol Condensation

Recent developments in synthetic methodology have highlighted microwave-assisted aldol condensation as an efficient approach for preparing 4-oxo-2-butenoic acid derivatives . This method involves the reaction between methyl ketone derivatives and glyoxylic acid under microwave conditions, offering several advantages over conventional heating methods:

  • Reduced reaction times

  • Improved yields

  • Operational simplicity

  • Compatibility with a wide range of substrates

The specific conditions required for the synthesis may vary depending on the nature of the starting materials. For aromatic substrates similar to 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, p-toluenesulfonic acid (TsOH) has proven to be an effective catalyst .

Other Synthetic Routes

Alternative methods for synthesizing 4-oxo-2-butenoic acid derivatives include:

  • Friedel-Crafts acylation approaches (primarily for aromatic substrates)

  • Oxidative furan-opening reactions (more suitable for aliphatic derivatives)

  • Base-promoted aldol condensations using potassium carbonate or sodium hydroxide

For the specific synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, the reaction would typically involve 4-ethylaniline and appropriate butenoic acid precursors, with careful control of reaction conditions to achieve high purity.

Stereochemistry Considerations

The alkene bond in 4-oxo-2-butenoic acids synthesized via aldol condensation typically adopts the E configuration exclusively, as confirmed by NMR studies. This stereoselectivity is a valuable feature of the synthetic methodology, eliminating the need for separation of geometric isomers .

Biological Activity and Applications

GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501

These classifications indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

ParameterSpecificationReference
Purity≥95%
Storage ConditionsSealed in dry conditions, 2-8°C
Shipping ConditionsRoom temperature in continental US; may vary elsewhere
Recommended UseFor research use only. Not for human or veterinary use

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 4-(4-Ethylanilino)-4-oxo-2-butenoic acid is limited in the provided search results, related compounds in the 4-oxo-2-butenoic acid family have been characterized using various spectroscopic techniques including:

  • NMR spectroscopy (¹H and ¹³C)

  • IR spectroscopy

  • UV spectroscopy

  • Mass spectrometry

For similar compounds, the characteristic ¹H NMR signals typically include the alkene protons of the butenoic acid moiety (often as doublets with coupling constants of approximately 15-16 Hz for the E isomer) and the NH proton of the amide linkage .

Analytical Methods

Analytical characterization of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid and related compounds commonly employs:

  • Flash chromatography for purification (typically using gradients of ethyl acetate in petroleum ether)

  • Thin-layer chromatography (TLC) for reaction monitoring

  • High-performance liquid chromatography (HPLC) for purity assessment

  • Melting point determination for solid-state characterization

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